8-Bromo-9-(2,3-dihydroxypropyl)-9H-adenine

Adenosine A2A receptor Radioligand binding Structure–activity relationship

8-Bromo-9-(2,3-dihydroxypropyl)-9H-adenine (CAS 69369-04-6, CHEMBL505633) is a synthetic purine derivative with a molecular weight of 288.10 g/mol, belonging to the 8-bromo-9-alkyl adenine class. This compound was originally synthesized as part of a systematic structure–activity relationship (SAR) series exploring 8-bromo-9-alkyl adenines as pharmacological tools for adenosine A2A and A2B receptor subtypes.

Molecular Formula C8H10BrN5O2
Molecular Weight 288.10 g/mol
Cat. No. B10845848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-9-(2,3-dihydroxypropyl)-9H-adenine
Molecular FormulaC8H10BrN5O2
Molecular Weight288.10 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C(=N2)Br)CC(CO)O)N
InChIInChI=1S/C8H10BrN5O2/c9-8-13-5-6(10)11-3-12-7(5)14(8)1-4(16)2-15/h3-4,15-16H,1-2H2,(H2,10,11,12)
InChIKeyXXTHNUCUAMMCPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-9-(2,3-dihydroxypropyl)-9H-adenine: Chemical Identity and Adenosine Receptor Ligand Classification for Procurement Decisions


8-Bromo-9-(2,3-dihydroxypropyl)-9H-adenine (CAS 69369-04-6, CHEMBL505633) is a synthetic purine derivative with a molecular weight of 288.10 g/mol, belonging to the 8-bromo-9-alkyl adenine class [1]. This compound was originally synthesized as part of a systematic structure–activity relationship (SAR) series exploring 8-bromo-9-alkyl adenines as pharmacological tools for adenosine A2A and A2B receptor subtypes [2]. Its defining structural feature—a 2,3-dihydroxypropyl chain at the N9 position combined with an 8-bromo substitution—distinguishes it from mono-hydroxy or unsubstituted alkyl analogs and dictates its unique receptor affinity fingerprint [2].

Why 8-Bromo-9-(2,3-dihydroxypropyl)-9H-adenine Cannot Be Substituted by Generic 8-Bromo-9-alkyl Adenines


Within the 8-bromo-9-alkyl adenine series, even small changes to the N9 substituent can alter receptor binding affinity by over an order of magnitude [1]. The introduction of a second hydroxyl group on the propyl chain—as in the 2,3-dihydroxypropyl derivative—causes a marked reduction in adenosine A1 and A2A receptor affinity relative to mono-hydroxypropyl analogs, while retaining modest A2B antagonist activity [1]. Consequently, procurement of an unbrominated or mono-hydroxylated adenine analog in place of the 2,3-dihydroxypropyl derivative will result in a fundamentally different pharmacological profile, invalidating any structure-based experimental design that depends on the unique receptor-selectivity window provided by this compound [1].

Head-to-Head Quantitative Differentiation of 8-Bromo-9-(2,3-dihydroxypropyl)-9H-adenine Against In-Class Comparators


A2A Receptor Affinity: 2,3-Dihydroxypropyl vs. 3-Hydroxypropyl vs. 2-Hydroxypropyl Analogs

The 2,3-dihydroxypropyl derivative (compound 35) exhibits a Ki of 4.0 µM at the human adenosine A2A receptor, representing a ~47‑fold affinity loss compared to the 3‑hydroxypropyl analog (compound 33, Ki = 0.085 µM) and a ~3.6‑fold loss compared to the 2‑hydroxypropyl analog (compound 34, Ki = 1.1 µM) in the same radioligand binding assay [1]. This direct head‑to‑head comparison within the same study demonstrates that the second hydroxyl group is detrimental to A2A binding.

Adenosine A2A receptor Radioligand binding Structure–activity relationship

A1 Receptor Affinity: Impact of the Second Hydroxyl Group on Adenosine A1 Binding

At the adenosine A1 receptor, the 2,3-dihydroxypropyl derivative (compound 35) shows a Ki of 16 µM, which is 16‑fold weaker than the 3‑hydroxypropyl analog (cpd 33, Ki = 1.0 µM) and 5.5‑fold weaker than the 2‑hydroxypropyl analog (cpd 34, Ki = 2.9 µM) [1]. The data originate from the same experimental series, providing a robust intra‑study comparison.

Adenosine A1 receptor Selectivity profiling Hydroxyalkyl SAR

A2B Antagonist Activity: Comparable Affinity Between Dihydroxy and Monohydroxy Analogs

In NECA‑stimulated adenylyl cyclase functional assays at human A2B receptors, the 2,3‑dihydroxypropyl derivative demonstrates a Ki of 7.1 µM [1]. The 3‑hydroxypropyl analog (cpd 33) shows a comparable Ki of 5.1 µM under the same experimental conditions [2]. The less than 1.4‑fold difference indicates that, unlike at A1 and A2A, A2B affinity is relatively tolerant of the second hydroxyl group.

Adenosine A2B receptor Antagonist activity Adenylyl cyclase assay

Unbrominated Parent Compound (DHPA) Lacks Adenosine Receptor Activity: The Critical Role of the 8-Bromo Substituent

The parent compound (S)-9-(2,3-dihydroxypropyl)adenine (DHPA) is a well‑characterized broad‑spectrum antiviral agent acting via inhibition of S‑adenosylhomocysteine hydrolase [1]. Critically, DHPA lacks the 8‑bromo substitution and has not been reported to exhibit meaningful adenosine receptor affinity [2]. The 8‑bromo group is the essential pharmacophoric element that converts the adenine scaffold from an antiviral agent into an adenosine receptor ligand, as demonstrated by the general SAR finding that 8‑bromo substitution promotes adenosine receptor interaction across the series [2].

Antiviral agent DHPA Adenosine receptor inactivity 8-Bromo necessity

Application Scenarios for 8-Bromo-9-(2,3-dihydroxypropyl)-9H-adenine Based on Validated Quantitative Evidence


Pharmacological Tool for Isolating Adenosine A2B Receptor Contributions in the Presence of A1/A2A Signaling

With an A2B Ki of 7.1 µM and substantially weaker A1 (16 µM) and A2A (4.0 µM) affinities, this compound offers a selectivity profile that allows researchers to attribute functional responses primarily to A2B antagonism when used at concentrations below 10 µM. This is particularly valuable in tissues co‑expressing multiple adenosine receptor subtypes (e.g., immune cells, vascular smooth muscle), where mono‑hydroxy analogs would produce confounding A1/A2A engagement [1].

Negative Control Probe for A2A‑Mediated Effects in 8-Bromo-9-alkyl Adenine SAR Panels

The ~47‑fold lower A2A affinity compared to the 3‑hydroxypropyl analog makes this compound an ideal negative control in structure–activity relationship panels. When a series of 8‑bromo‑9‑alkyl adenines is screened for A2A‑dependent readouts (e.g., cAMP accumulation, locomotor activity), the dihydroxypropyl derivative establishes the baseline for minimal A2A contribution, confirming that observed effects of higher‑affinity analogs are genuinely A2A‑driven [1].

Starting Scaffold for Designing A2B‑Selective Antagonists with Reduced Polypharmacology

The retention of low‑micromolar A2B affinity alongside drastically reduced A1 and A2A binding positions this compound as a privileged starting point for medicinal chemistry optimization. By maintaining the 2,3‑dihydroxypropyl motif while introducing additional substitutions on the purine core, chemists can exploit the pre‑existing selectivity bias toward A2B, potentially accelerating the development of A2B‑selective ligands for inflammatory or oncological indications [1].

Reference Standard for Differentiating 8-Bromo Adenosine Receptor Ligands from Antiviral DHPA Analogs in Procurement

Because the unbrominated parent DHPA is commercially available as an antiviral agent, procurement workflows must distinguish between these structurally similar compounds. The presence of the 8‑bromo atom in this compound is the definitive chemical marker that redirects biological activity from SAH hydrolase inhibition to adenosine receptor antagonism, as confirmed by radioligand binding data [2]. This distinction is essential for inventory management in laboratories that stock both antiviral and purinergic signaling tool compounds.

Quote Request

Request a Quote for 8-Bromo-9-(2,3-dihydroxypropyl)-9H-adenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.